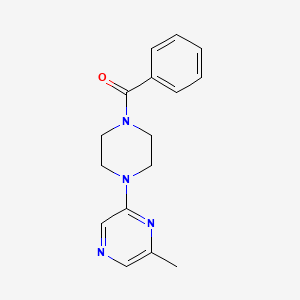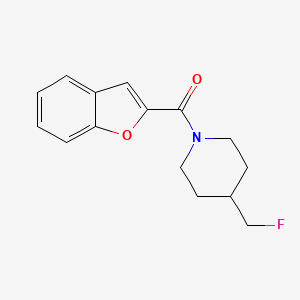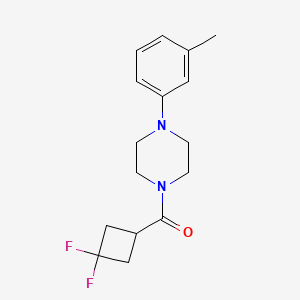![molecular formula C15H21N3OS B15114524 1-Cyclopropanecarbonyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B15114524.png)
1-Cyclopropanecarbonyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropanecarbonyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a cyclopropanecarbonyl group and a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropanecarbonyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine and thiazole intermediates One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopropanecarbonyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-Cyclopropanecarbonyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Cyclopropanecarbonyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclopropanecarbonylpiperazine: Similar structure but lacks the thiazole ring.
2-Cyclopropyl-1,3-thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
1-Cyclopropanecarbonyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazine is unique due to the combination of the piperazine and thiazole rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H21N3OS |
|---|---|
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
cyclopropyl-[4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C15H21N3OS/c19-15(12-3-4-12)18-7-5-17(6-8-18)9-13-10-20-14(16-13)11-1-2-11/h10-12H,1-9H2 |
Clé InChI |
UUOINFBUJLFQHP-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC(=CS2)CN3CCN(CC3)C(=O)C4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyclopropyl-6-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B15114443.png)

![4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]benzonitrile](/img/structure/B15114460.png)

![2-(4-fluorophenoxy)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide](/img/structure/B15114469.png)

![6-(2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)pyridin-3-amine](/img/structure/B15114482.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-ethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B15114493.png)
![1-[4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B15114501.png)
![2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15114503.png)

![2-[4-(4-Bromophenyl)piperazin-1-yl]pyrazine](/img/structure/B15114516.png)
![2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B15114543.png)

